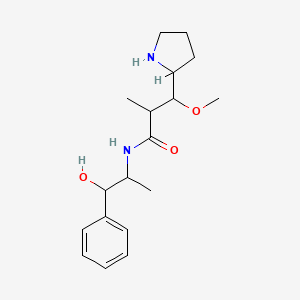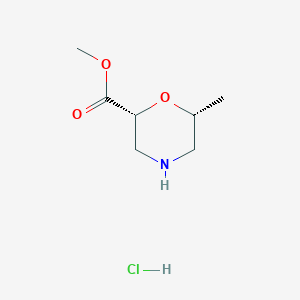
3-Bromo-3'-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3’-iodo-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine and iodine atoms on its phenyl rings. This compound has the molecular formula C12H8BrI and a molecular weight of 359 g/mol . The unique combination of halogen atoms in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a brominated biphenyl derivative with an iodinated reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Bromo-3’-iodo-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-3’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of the halogen atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products Formed:
Substitution: Formation of biphenyl derivatives with various functional groups (e.g., hydroxyl, amino).
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl with reduced halogen content.
Applications De Recherche Scientifique
3-Bromo-3’-iodo-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated biphenyls’ effects on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: Potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-Bromo-3’-iodo-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, influencing their structure and function. Additionally, the biphenyl core provides a hydrophobic surface that can interact with lipid membranes and hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4’-iodo-1,1’-biphenyl
- 3-Bromo-2’-iodo-1,1’-biphenyl
- 4-Bromo-3’-iodo-1,1’-biphenyl
Comparison: 3-Bromo-3’-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms on the phenyl rings. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H8BrI |
|---|---|
Poids moléculaire |
359.00 g/mol |
Nom IUPAC |
1-bromo-3-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Clé InChI |
RAXGUPNDDNULQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)

![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)



![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)

